molecular formula C11H8ClNO2 B3152825 methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate CAS No. 74446-19-8

methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B3152825
CAS No.: 74446-19-8
M. Wt: 221.64 g/mol
InChI Key: MBUUIEJTXSMODJ-RMKNXTFCSA-N
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Description

Methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Methyl 2-chloro-alpha-cyanocinnamate, also known as methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate, is a chemical compound with the molecular formula C11H8ClNO2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-alpha-cyanocinnamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances Additionally, methyl 2-chloro-alpha-cyanocinnamate can bind to specific proteins, altering their function and activity

Cellular Effects

Methyl 2-chloro-alpha-cyanocinnamate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, methyl 2-chloro-alpha-cyanocinnamate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of methyl 2-chloro-alpha-cyanocinnamate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation For example, methyl 2-chloro-alpha-cyanocinnamate can inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in metabolite levels and cellular function Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-chloro-alpha-cyanocinnamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function Studies have shown that methyl 2-chloro-alpha-cyanocinnamate can degrade over time, leading to changes in its activity and efficacy Additionally, long-term exposure to the compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of methyl 2-chloro-alpha-cyanocinnamate vary with different dosages in animal models. Studies have shown that the compound has threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Additionally, high doses of methyl 2-chloro-alpha-cyanocinnamate can result in toxic or adverse effects, such as cellular damage and apoptosis. These dosage effects are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications.

Metabolic Pathways

Methyl 2-chloro-alpha-cyanocinnamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and cellular function For example, methyl 2-chloro-alpha-cyanocinnamate can inhibit the activity of cytochrome P450 enzymes, resulting in changes in the oxidation of organic substances

Transport and Distribution

The transport and distribution of methyl 2-chloro-alpha-cyanocinnamate within cells and tissues are crucial for understanding its activity and function The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells Additionally, methyl 2-chloro-alpha-cyanocinnamate can be distributed to various tissues, affecting its overall activity and efficacy

Subcellular Localization

Methyl 2-chloro-alpha-cyanocinnamate exhibits specific subcellular localization, which can influence its activity and function The compound can be targeted to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular sites

Properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUUIEJTXSMODJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74446-19-8
Record name Methyl 2-chloro-α-cyanocinnamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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